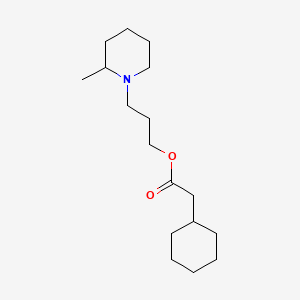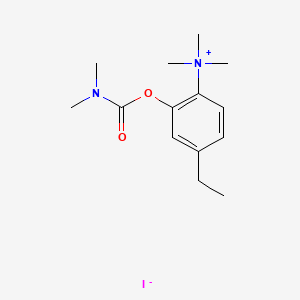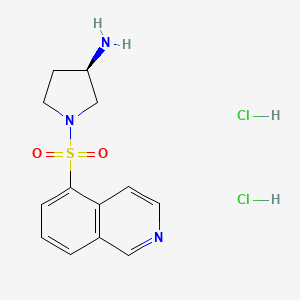
(R)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by the presence of an isoquinoline ring, a sulfonyl group, and a pyrrolidine ring, making it a versatile molecule in organic synthesis and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride typically involves multiple steps, starting with the preparation of isoquinoline-5-sulfonyl chloride. This intermediate is then reacted with ®-pyrrolidin-3-ylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in therapeutic research.
Comparación Con Compuestos Similares
Similar Compounds
- Isoquinoline-5-sulfonyl chloride hydrochloride
- 8-Methyl isoquinoline-5-sulfonyl chloride
Uniqueness
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in research and industrial applications, offering advantages over similar compounds in terms of versatility and efficacy.
Propiedades
Fórmula molecular |
C13H17Cl2N3O2S |
|---|---|
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
(3R)-1-isoquinolin-5-ylsulfonylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c14-11-5-7-16(9-11)19(17,18)13-3-1-2-10-8-15-6-4-12(10)13;;/h1-4,6,8,11H,5,7,9,14H2;2*1H/t11-;;/m1../s1 |
Clave InChI |
WMCAWJHVTDWNAO-NVJADKKVSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
SMILES canónico |
C1CN(CC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



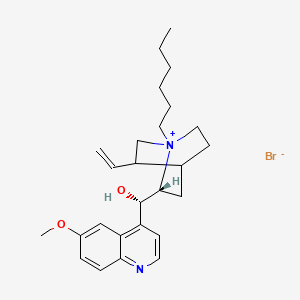
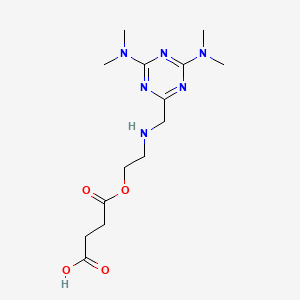

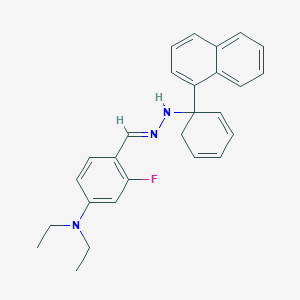
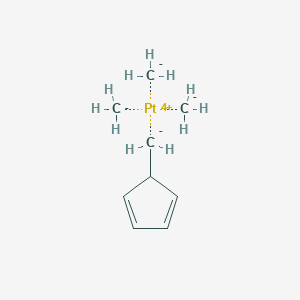
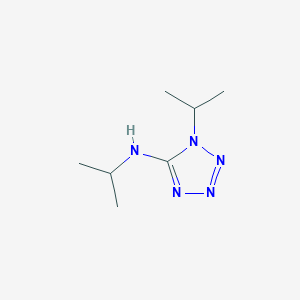
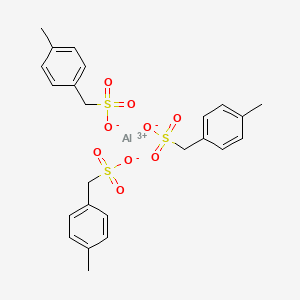
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
